molecular formula C17H21N3O4S B2941859 5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide CAS No. 326022-98-4

5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide

Cat. No.: B2941859
CAS No.: 326022-98-4
M. Wt: 363.43
InChI Key: LCUPRWOAVPUCBB-UHFFFAOYSA-N
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Description

5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide (CAS 326022-98-4) is a benzenesulfonamide derivative supplied for research purposes. This compound has a molecular formula of C17H21N3O4S and a molecular weight of 363.43 g/mol . Benzenesulfonamides are a significant class of compounds in medicinal chemistry with a broad spectrum of investigated biological activities . The benzenesulfonamide scaffold is a key pharmacophore in the development of inhibitors for various enzymes . While the specific mechanism of action for this compound requires further investigation, research into structurally similar benzenesulfonamide-containing molecules has shown they can act as potent inhibitors for targets like the HIV-1 capsid (CA) protein, which is pivotal for viral replication . This suggests potential research applications in the development of novel antiviral agents . This product is intended for research and development applications in a controlled laboratory setting only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-15-5-3-14(4-6-15)19-25(21,22)17-12-13(18)2-7-16(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUPRWOAVPUCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325810
Record name 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326022-98-4
Record name 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Antiproliferative Effects : Studies indicate that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for cancer therapy.
  • Antioxidant Properties : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, providing neuroprotective effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 Value (μM) Target/Effect
Enzyme Inhibition1.76 ± 0.19Tubulin polymerization
Anticancer Activity0.08–12.07Various tumor cell lines
Anti-inflammatory97.7% inhibitionLPS-stimulated TNF-a release
NeuroprotectionNot specifiedGlutamate-induced oxidative stress

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various derivatives, this compound demonstrated significant antiproliferative activity against HeLa cells with an IC50 value in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction through modulation of Bcl-2 and Bax expression levels.

Case Study 2: Neuroprotection

Research involving neuroprotective effects showed that this compound could reduce oxidative stress in neuronal cells exposed to glutamate. The results indicated a reduction in cell death and inflammation markers, suggesting its potential application in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzene ring and the sulfonamide nitrogen. Key comparisons include:

Compound Substituents Molecular Weight Key Properties
5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide 5-NH₂, 2-morpholine, N-(4-methoxyphenyl) ~407.48* Enhanced hydrogen bonding due to morpholine and methoxy groups
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide N-(2-chlorophenyl) ~407.31 Reduced solubility compared to methoxy derivatives due to hydrophobic Cl
5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide 2-OCH₃, N-(4-chlorophenyl) 258.62 Lower molecular weight; methoxy improves solubility but lacks morpholine’s rigidity
N-(4-methylphenyl)sulfonyl derivatives Varied aryl/heterocyclic substituents ~350–550 Bulkier groups (e.g., bromopyrimidine in ) increase steric hindrance

*Calculated based on analogous structures.

Pharmacological and Physicochemical Properties

  • Bioactivity : Sulfonamides with morpholine substituents (e.g., ) exhibit enhanced antimicrobial activity compared to methoxy or chloro analogues, likely due to improved hydrogen bonding with bacterial enzymes .
  • Solubility : The 4-methoxy-phenyl group in the target compound enhances aqueous solubility relative to chloro-substituted analogues (e.g., ) but reduces it compared to hydroxyl or amine derivatives .
  • Crystallinity : Morpholine-containing sulfonamides (e.g., ) form stable crystal lattices via N–H···O and C–H···π interactions, which may influence bioavailability .

Key Research Findings

  • The morpholine ring in this compound contributes to its superior antimicrobial activity compared to non-heterocyclic analogues .
  • Methoxy groups improve solubility but may reduce binding affinity in enzyme inhibition assays compared to halogenated derivatives .
  • Crystallographic studies (e.g., ) highlight the role of sulfonamide and morpholine moieties in stabilizing intermolecular interactions, critical for solid-state stability .

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